
2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine is a complex organic compound characterized by its triazine core substituted with three pyrimidin-5-yl phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-(pyrimidin-5-yl)phenylboronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or DMF (dimethylformamide). The reaction mixture is heated to reflux to facilitate the coupling reaction, resulting in the formation of the desired triazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine core can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction could produce partially or fully reduced triazine derivatives.
Applications De Recherche Scientifique
2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as DNA and enzymes, leading to its observed biological activities. The compound may inhibit enzyme activity or interfere with DNA replication, contributing to its antimicrobial and anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Tris(3-(pyridin-2-yl)phenyl)-1,3,5-triazine
- 2,4,6-Tris(3-(pyrimidin-4-yl)phenyl)-1,3,5-triazine
- 2,4,6-Tris(3-(pyrimidin-2-yl)phenyl)-1,3,5-triazine
Uniqueness
2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine is unique due to the specific positioning of the pyrimidin-5-yl groups, which may influence its reactivity and interaction with biological targets. This structural uniqueness can result in different biological activities and applications compared to its similar compounds.
Propriétés
Formule moléculaire |
C33H21N9 |
|---|---|
Poids moléculaire |
543.6 g/mol |
Nom IUPAC |
2,4,6-tris(3-pyrimidin-5-ylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C33H21N9/c1-4-22(28-13-34-19-35-14-28)10-25(7-1)31-40-32(26-8-2-5-23(11-26)29-15-36-20-37-16-29)42-33(41-31)27-9-3-6-24(12-27)30-17-38-21-39-18-30/h1-21H |
Clé InChI |
VTJFHMXDKGXZFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CN=CN=C4)C5=CC=CC(=C5)C6=CN=CN=C6)C7=CN=CN=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(E)-but-2-enyl]morpholin-2-one](/img/structure/B13787900.png)
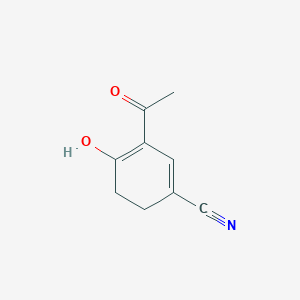
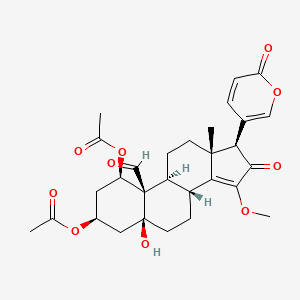
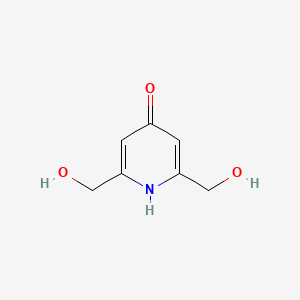
![4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13787913.png)
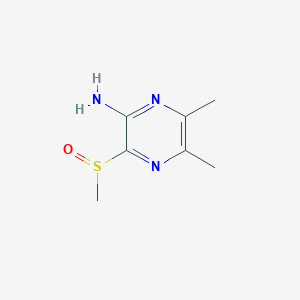
![Spiro[1,3-diazolidine-5,5'-2H,3H,4H-benzo[F]oxepane]-2,4-dione](/img/structure/B13787927.png)
![[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)
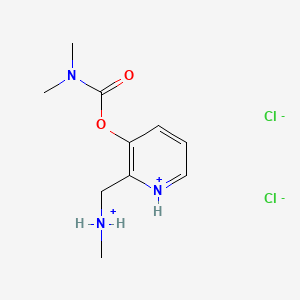
![2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol](/img/structure/B13787954.png)
![N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13787969.png)

